Sub-Micromolar Potency Against T. b. rhodesiense (STIB900)
Antitrypanosomal agent 13 exhibits sub-micromolar activity against the parasite, achieving an IC50 value of 0.38 μM, which is a 51.6-fold improvement in potency over its direct structural analog, compound 3, which lacks the 2-amino group on the pyrimidine core [1].
| Evidence Dimension | Antitrypanosomal potency |
|---|---|
| Target Compound Data | IC50 = 0.38 μM |
| Comparator Or Baseline | Compound 3 (4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidine): IC50 = 19.6 μM |
| Quantified Difference | 51.6-fold lower IC50 value (higher potency) |
| Conditions | In vitro assay against Trypanosoma brucei rhodesiense (STIB900) strain |
Why This Matters
This demonstrates that the 2-amino substituent on the pyrimidine ring is critical for achieving sub-micromolar potency, making agent 13 the preferred starting point for lead optimization programs over non-aminated analogs.
- [1] Robinson, W. J., Taylor, A. E., Lauga-Cami, S., Weaver, G. W., Arroo, R. R. J., Kaiser, M., ... & Singh, K. (2021). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. European Journal of Medicinal Chemistry, 209, 112871. View Source
